6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid
CAS No.: 1482175-00-7
Cat. No.: VC7223415
Molecular Formula: C9H4F4N2O2
Molecular Weight: 248.137
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1482175-00-7 |
|---|---|
| Molecular Formula | C9H4F4N2O2 |
| Molecular Weight | 248.137 |
| IUPAC Name | 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H4F4N2O2/c10-4-1-2-5-14-7(9(11,12)13)6(8(16)17)15(5)3-4/h1-3H,(H,16,17) |
| Standard InChI Key | MFEPRFIPBFWZKA-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=C(N2C=C1F)C(=O)O)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of an imidazo[1,2-a]pyridine ring system, a bicyclic framework merging imidazole and pyridine rings. Key substituents include:
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Fluorine at the 6-position, enhancing electronegativity and metabolic stability.
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Trifluoromethyl (-CF) at the 2-position, contributing to lipophilicity and steric bulk.
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Carboxylic acid (-COOH) at the 3-position, enabling hydrogen bonding and salt formation.
The IUPAC name, 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, reflects this substitution pattern.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| CAS Number | 1482175-00-7 |
| Molecular Formula | |
| Molecular Weight | 248.137 g/mol |
| SMILES | C1=CC2=NC(=C(N2C=C1F)C(=O)O)C(F)(F)F |
| InChIKey | MFEPRFIPBFWZKA-UHFFFAOYSA-N |
Synthesis Pathways
Halogenation and Functionalization
Synthesis typically begins with a pre-formed imidazo[1,2-a]pyridine scaffold. Fluorination at the 6-position is achieved via electrophilic aromatic substitution using agents like Selectfluor® or salts under controlled conditions. Trifluoromethylation at the 2-position employs reagents such as Umemoto’s reagent or copper-mediated cross-coupling with CF sources. Finally, carboxylation at the 3-position is accomplished through carbon dioxide insertion under palladium catalysis or oxidation of a methyl group.
Challenges and Optimization
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Regioselectivity: Competing reactions during trifluoromethylation require careful temperature and catalyst control.
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Acid Stability: The carboxylic acid group necessitates mild reaction conditions to prevent decarboxylation.
Physicochemical Properties
Solubility and Stability
The carboxylic acid group confers moderate water solubility, while fluorinated substituents enhance lipid membrane permeability. Stability studies indicate resistance to hydrolysis and oxidation under ambient conditions, attributed to the electron-withdrawing effects of fluorine.
Table 2: Physicochemical Profile
| Property | Observation |
|---|---|
| Aqueous Solubility | Moderate (enhanced in basic pH) |
| Thermal Stability | Stable up to 150°C |
| Photostability | Resistant to UV degradation |
Research Gaps and Future Directions
Current literature lacks in vivo pharmacological data and detailed mechanistic studies. Priority research areas include:
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Structure-Activity Relationships (SAR): Modifying substituents to optimize bioavailability.
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Scale-Up Synthesis: Developing cost-effective routes for industrial production.
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